molecular formula C9H15NS B14432581 2-Methyl-2-(3,4-pentadienyl)thiazolidine CAS No. 75606-59-6

2-Methyl-2-(3,4-pentadienyl)thiazolidine

Cat. No.: B14432581
CAS No.: 75606-59-6
M. Wt: 169.29 g/mol
InChI Key: QACMFMCVAMDINW-UHFFFAOYSA-N
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Description

2-Methyl-2-(3,4-pentadienyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring with a 3,4-pentadienyl substituent at the 2-position. Thiazolidines are known for their diverse biological activities and are used in various fields of chemistry and medicinal research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(3,4-pentadienyl)thiazolidine typically involves the reaction of a thiazolidine derivative with a pentadienyl halide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches are employed to enhance selectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(3,4-pentadienyl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered substituents .

Scientific Research Applications

2-Methyl-2-(3,4-pentadienyl)thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3,4-pentadienyl)thiazolidine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-(3,4-pentadienyl)thiazolidine is unique due to its pentadienyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

75606-59-6

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

InChI

InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h4,10H,1,5-8H2,2H3

InChI Key

QACMFMCVAMDINW-UHFFFAOYSA-N

Canonical SMILES

CC1(NCCS1)CCC=C=C

Origin of Product

United States

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